molecular formula C7H3BrF3NO B1428250 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 886364-53-0

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1428250
CAS No.: 886364-53-0
M. Wt: 254 g/mol
InChI Key: LFJAEBRZUOKHFC-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3BrF3NO. It is a member of the pyridine family, characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine followed by the introduction of the trifluoromethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The trifluoromethylation step can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaOH)

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid)

Major Products

    Substitution: Various substituted pyridines

    Reduction: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

    Oxidation: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroacetic acid

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

    1-(4-Bromopyridin-2-yl)ethanone: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.

    1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a ketone group, leading to distinct chemical behavior and applications.

The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its reactivity and potential as a versatile synthetic intermediate.

Biological Activity

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with significant biological activity, primarily explored for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H3BrF3NO
  • Molecular Weight : 254.004 g/mol
  • CAS Number : 886364-53-0

This compound features a bromine atom on the pyridine ring and trifluoromethyl group, which are known to influence its reactivity and biological interactions.

This compound has been studied for various biological activities:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that its bromine and trifluoromethyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Anti-inflammatory Properties : Research suggests that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. Its mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .
  • Cytotoxic Effects : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .

Study 2: Anti-inflammatory Activity

A research article in Pharmaceutical Research reported that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of acute inflammation. The observed effects suggest potential application in managing autoimmune disorders .

Study 3: Cytotoxicity in Cancer Cells

In an experimental study published in Cancer Letters, the compound was shown to inhibit the growth of human lung cancer cells (A549) with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Summary Table

Biological ActivityTarget Organism/Cell TypeObserved EffectReference
AntimicrobialS. aureusMIC = 32 µg/mL
Anti-inflammatoryMurine modelReduced TNF-α and IL-6 levels
CytotoxicityA549 lung cancer cellsIC50 = 15 µM

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJAEBRZUOKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744478
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-53-0
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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